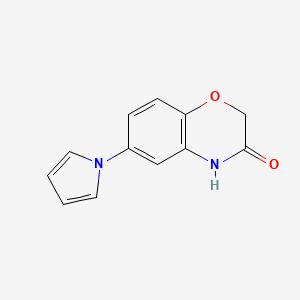

6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrol-1-yl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12-8-16-11-4-3-9(7-10(11)13-12)14-5-1-2-6-14/h1-7H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNXGCGDUQFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246337 | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866137-47-5 | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 6 1h Pyrrol 1 Yl 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one can be established.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons on the benzoxazine (B1645224) ring are expected to appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. oregonstate.edu The protons of the pyrrole (B145914) ring typically resonate at distinct chemical shifts: the α-protons (adjacent to the nitrogen) are generally found further downfield than the β-protons. mdpi.com A key singlet signal corresponding to the methylene (B1212753) (-CH₂-) group in the oxazine (B8389632) ring is anticipated around δ 4.6 ppm. nih.gov Furthermore, a broad singlet for the N-H proton of the lactam is expected, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the lactam is the most deshielded, typically appearing at δ 164-166 ppm. nih.gov Carbons of the aromatic benzene (B151609) ring and the pyrrole ring will resonate in the δ 100-150 ppm range. nih.gov The methylene carbon (-CH₂-) of the oxazine ring is expected to have a chemical shift in the range of δ 67 ppm. nih.gov Detailed assignments can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| 2 | -CH₂- | ~4.6 | ~67 |

| 3 | -C=O | - | ~165 |

| 4 | -NH- | Variable (broad) | - |

| 4a | Ar C-O | - | ~145 |

| 5 | Ar C-H | ~7.0-7.3 | ~117 |

| 6 | Ar C-N(Pyrrole) | - | ~135 |

| 7 | Ar C-H | ~7.0-7.3 | ~124 |

| 8 | Ar C-H | ~7.0-7.3 | ~118 |

| 8a | Ar C-N | - | ~129 |

| 2'/5' | Pyrrole C-H | ~6.8-7.2 | ~120 |

| 3'/4' | Pyrrole C-H | ~6.2-6.4 | ~110 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives is expected to show several characteristic absorption bands.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group is a key diagnostic feature, typically appearing in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the lactam will be observed as a band around 3200 cm⁻¹. The spectrum will also feature bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings between 1450 and 1600 cm⁻¹. The asymmetric C-O-C stretching of the ether linkage in the oxazine ring is expected to produce a distinct band around 1220-1260 cm⁻¹. The presence of the pyrrole ring is confirmed by its characteristic C-H and C-N stretching vibrations. mdpi.comnist.govmdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | ~3200 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| C=O (Lactam) | Stretch | 1680-1700 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1220-1260 | Strong |

| Pyrrole Ring | Ring Vibrations | Multiple bands | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the unambiguous confirmation of the molecular formula. For this compound (molecular formula: C₁₂H₁₀N₂O₂), the calculated monoisotopic mass is 214.07423 Da.

In HRMS analysis, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com The experimentally measured mass-to-charge ratio (m/z) is then compared to the calculated value. A mass difference of less than 5 ppm provides strong evidence for the proposed elemental composition. ijpsm.com This technique is crucial for confirming the identity of newly synthesized compounds and differentiating between isomers.

Table 3: Predicted HRMS Data for this compound (C₁₂H₁₀N₂O₂)

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₁N₂O₂⁺ | 215.08150 | Typically within ±0.001 Da |

| [M+Na]⁺ | C₁₂H₁₀N₂O₂Na⁺ | 237.06345 | Typically within ±0.001 Da |

| [M+K]⁺ | C₁₂H₁₀N₂O₂K⁺ | 253.03738 | Typically within ±0.001 Da |

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. nih.gov This technique allows for the determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation.

For derivatives of 1,4-benzoxazine, the heterocyclic six-membered ring often adopts a screw-boat conformation. researchgate.net The analysis would confirm the planarity of the benzoyl and pyrrole ring systems. A key aspect of the crystal structure analysis is the examination of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov For this compound, a prominent intermolecular hydrogen bond is expected between the N-H of the lactam on one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of chains or dimers in the solid state. researchgate.net While a crystal structure for the title compound is not available, data from a related pyrrole derivative illustrates the type of information obtained. researchgate.net

Table 4: Illustrative Single-Crystal X-ray Diffraction Data from a Related Heterocyclic Compound

| Parameter | Example Value (for 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole) researchgate.net |

|---|---|

| Chemical Formula | C₉H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Z | 2 |

Note: This data is for an illustrative compound to demonstrate the parameters obtained from X-ray diffraction analysis. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4H-3,1-benzoxazin-4-ones |

Computational Chemistry and Structure Activity Relationship Sar Investigations of 6 1h Pyrrol 1 Yl 2h 1,4 Benzoxazin 3 4h One Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules. These methods are fundamental in predicting the stability, reactivity, and interaction potential of benzoxazinone (B8607429) analogues.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For benzoxazinone derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are performed to optimize the molecular geometry and determine various electronic and thermodynamic parameters. These calculations provide insights into the molecule's stability and chemical behavior.

Key reactivity descriptors derived from DFT calculations help in quantifying the chemical reactivity and kinetic stability of the molecule. These descriptors include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). A higher chemical potential indicates a better electron-donating capacity, while a lower HOMO-LUMO energy gap is associated with lower kinetic stability and higher chemical reactivity. These parameters are crucial for understanding how substitutions on the benzoxazinone or pyrrole (B145914) rings can modulate the molecule's biological activity.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.52 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.00 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.52 |

| Ionization Potential | I | -EHOMO | 6.52 |

| Electron Affinity | A | -ELUMO | 1.00 |

| Electronegativity | χ | (I + A) / 2 | 3.76 |

| Global Hardness | η | (I - A) / 2 | 2.76 |

| Global Softness | S | 1 / (2η) | 0.18 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.56 |

Note: The values presented are representative for benzoxazinone analogues and are derived from DFT calculations reported in the literature for similar structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. frontiersin.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. frontiersin.org Green and yellow represent areas with intermediate or near-zero potential.

For benzoxazinone analogues, MEP analysis typically reveals that the most negative potential (red region) is concentrated around the carbonyl oxygen atom of the lactam ring. frontiersin.org This high electron density makes it a primary site for hydrogen bonding and interactions with electrophiles. frontiersin.org Conversely, positive potential (blue regions) is often located around the N-H group and aromatic protons, identifying them as potential sites for nucleophilic interactions. nih.gov This information is critical for understanding how the molecule will orient itself within a protein's active site and which groups will participate in key binding interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and reflects its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netarxiv.org In SAR studies, analyzing how different substituents on the 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one scaffold affect the HOMO-LUMO gap can help predict changes in biological activity. For instance, introducing electron-donating or electron-withdrawing groups can tune the FMO energy levels and, consequently, the molecule's reactivity. ekb.egresearchgate.net

| Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue A (Unsubstituted) | -6.45 | -0.98 | 5.47 |

| Analogue B (Electron-Donating Group) | -6.21 | -0.85 | 5.36 |

| Analogue C (Electron-Withdrawing Group) | -6.89 | -1.25 | 5.64 |

Note: The values are hypothetical representations based on general chemical principles and findings for related heterocyclic compounds.

Molecular Docking and Molecular Dynamics Simulations

To complement quantum chemical calculations, molecular docking and dynamics simulations are used to study the interactions of benzoxazinone analogues with specific biological targets, providing a dynamic and interactive view of the binding process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis. uran.ua For analogues of this compound, docking studies can identify the most probable binding pose and evaluate the strength of the interaction through a scoring function, which estimates the binding affinity (often expressed in kcal/mol or as an inhibition constant, Ki). nih.govnih.govnih.gov A more negative docking score generally indicates a more favorable binding interaction. nih.gov

Studies on benzoxazinone derivatives have shown their potential to bind to various targets, including enzymes and receptors involved in cancer and metabolic diseases. nih.govnih.gov For example, docking studies against human peroxisome proliferator-activated receptor gamma (PPARγ) have been performed to evaluate benzoxazinones as potential treatments for type 2 diabetes. nih.gov The results from these studies help to rationalize the observed biological activity and guide the design of new analogues with improved affinity and selectivity. nih.gov

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| This compound | -8.5 | 5.2 µM |

| Analogue D (with hydroxyl group) | -9.2 | 1.8 µM |

| Analogue E (with chloro group) | -8.8 | 3.5 µM |

| Reference Inhibitor | -10.1 | 0.5 µM |

Note: The data is illustrative and represents typical outputs from molecular docking simulations.

Following the prediction of a binding pose, a detailed analysis of the intermolecular interactions between the ligand and the protein is crucial. These non-covalent interactions are the basis of molecular recognition and binding affinity. Key interactions for benzoxazinone analogues typically include:

Hydrogen Bonds: The carbonyl oxygen and the N-H group of the benzoxazinone core are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as serine, tyrosine, and histidine. nih.gov These strong, directional interactions are often critical for anchoring the ligand in the correct orientation.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions. nih.gov By simulating the movement of the ligand-protein complex over time (e.g., 100-120 ns), MD can assess the stability of the binding pose and the persistence of key intermolecular contacts. nih.govresearchgate.net Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of specific residues, respectively. researchgate.netresearchgate.net

| Ligand Moiety | Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Benzoxazinone Carbonyl (C=O) | Hydrogen Bond (Acceptor) | Tyr473, Ser289 |

| Benzoxazinone Amide (N-H) | Hydrogen Bond (Donor) | His449, Gly284 |

| Benzene (B151609) Ring | π-π Stacking / Hydrophobic | Phe360, Tyr327 |

| Pyrrole Ring | π-Alkyl / Hydrophobic | Leu356, Ile281 |

Note: Interacting residues are examples from docking studies of benzoxazinone derivatives against targets like PPARγ. nih.gov

Lack of Specific Research Data Precludes a Detailed Analysis of this compound Analogues

A comprehensive review of available scientific literature reveals a significant gap in the specific computational chemistry and structure-activity relationship (SAR) investigations focused on this compound and its analogues. While research exists on the broader class of benzoxazinone derivatives and various pyrrole-containing compounds, detailed studies correlating structural modifications of the specific this compound scaffold with biological efficacy are not publicly available. Consequently, a thorough analysis as outlined in the requested article structure cannot be accurately generated at this time.

General research into the benzoxazinone core indicates its potential as a scaffold in medicinal chemistry, with various derivatives being investigated for a range of biological activities. For instance, some studies have explored the anticancer properties of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives when linked to other heterocyclic systems, such as 1,2,3-triazoles. These studies have begun to map the SAR of the benzoxazinone scaffold with different substituents at various positions, but not specifically with a 1H-pyrrol-1-yl group at the 6-position.

Similarly, research on other substituted benzoxazinones, such as 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives, has identified them as potential mineralocorticoid receptor antagonists. This highlights the importance of the substituent at the 6-position in determining the biological target and activity of the benzoxazinone core. However, these findings are not directly transferable to the 6-(1H-pyrrol-1-yl) series.

Without dedicated studies on the target compound and its analogues, it is not possible to construct data tables that correlate specific structural modifications—such as substitutions on the pyrrole ring or the benzoxazinone nucleus—with changes in biological efficacy. The identification of key pharmacophoric elements, which are the essential three-dimensional features of a molecule necessary for its biological activity, is also contingent on the availability of such SAR data. Pharmacophore models are typically developed based on the structures of a series of active compounds, and in the absence of this information for this compound analogues, any proposed model would be purely speculative.

Preclinical Biological Activity Profiling and Mechanistic Elucidation of 6 1h Pyrrol 1 Yl 2h 1,4 Benzoxazin 3 4h One Derivatives

Enzyme Inhibition Studies

The ability of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one and its analogs to inhibit various enzymes has been a focal point of research, leading to the discovery of potent molecules with potential applications in different fields.

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition in Agrochemical Contexts

Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophylls (B1240455) and hemes. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption. This mechanism of action is the basis for several commercial herbicides.

Research into novel PPO inhibitors has identified the benzoxazinone (B8607429) scaffold as a promising chemical framework. nih.gov In one study, a series of benzoxazinone-pyrimidine dione (B5365651) hybrids were synthesized and evaluated for their PPO inhibitory activity. acs.org One of the standout compounds, ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b] nih.govnih.govoxazin-4-yl)butanoate (compound 7af ), demonstrated excellent, broad-spectrum herbicidal activity. acs.org

The inhibitory potency of compound 7af was quantified against PPO from different species, revealing a high degree of selectivity. It exhibited a Ki value of 14 nM against Nicotiana tabacum PPO (NtPPO), while its Ki against human PPO (hPPO) was 44.8 µM. acs.org This significant difference, representing a selective factor of 3200, underscores the compound's potential for targeted herbicidal action with a favorable safety profile for humans. acs.org Molecular docking studies have suggested that these benzoxazinone derivatives occupy the same active site as the known herbicide flumioxazin. nih.gov

| Compound | Target Enzyme | Ki (nM) | Selectivity (hPPO/NtPPO) | Reference |

| Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b] nih.govnih.govoxazin-4-yl)butanoate (7af ) | NtPPO | 14 | 3200 | acs.org |

| hPPO | 44,800 | acs.org |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors, particularly those targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are cornerstone therapies for managing the symptoms of Alzheimer's disease. The benzoxazinone core has been explored for its potential in this therapeutic area.

A study focused on novel indole-benzoxazinones and benzoxazine-arylpiperazine derivatives as potential human acetylcholinesterase (hAChE) inhibitors. nih.govresearchgate.net Within this research, two compounds, 7a and 7d , emerged as the most active, with Ki values of 20.3 ± 0.9 µM and 20.2 ± 0.9 µM, respectively. nih.govresearchgate.net Kinetic analyses revealed a non-competitive mode of inhibition for these compounds. nih.govresearchgate.net

In a separate investigation, a series of 2-benzoxazolinone (B145934) derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov Notably, compound 3e from this series demonstrated more potent inhibition of AChE than the standard drug tacrine. nih.gov Furthermore, compounds 3a , 3b , 3c , and 3e exhibited stronger BChE inhibition than the reference compound donepezil. nih.gov

| Compound | Target Enzyme | Ki (µM) | Inhibition Type | Reference |

| Indole-benzoxazinone 7a | hAChE | 20.3 ± 0.9 | Non-competitive | nih.govresearchgate.net |

| Indole-benzoxazinone 7d | hAChE | 20.2 ± 0.9 | Non-competitive | nih.govresearchgate.net |

| 2-Benzoxazolinone derivative 3e | AChE | More potent than tacrine | - | nih.gov |

| 2-Benzoxazolinone derivatives 3a, 3b, 3c, 3e | BChE | More potent than donepezil | - | nih.gov |

Carbohydrate-Metabolizing Enzyme Inhibition (Pancreatic α-Amylase and Intestinal α-Glucosidase)

The inhibition of carbohydrate-metabolizing enzymes such as pancreatic α-amylase and intestinal α-glucosidase is a well-established strategy for managing type 2 diabetes. By slowing the digestion of carbohydrates, these inhibitors help to control postprandial hyperglycemia.

A recent study detailed the synthesis of a novel series of isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives and their evaluation as potential antidiabetic agents through in silico methods. nih.govresearchgate.net Molecular docking studies predicted that these compounds have a promising inhibitory potential against both pancreatic α-amylase and intestinal α-glucosidase. nih.govresearchgate.net Specifically, compounds 5a and 5o showed the highest binding affinities for pancreatic α-amylase, while compounds 5n and 5e exhibited the strongest affinities for intestinal α-glucosidase. researchgate.net

Another study synthesized a library of novel 1,3-benzoxazine scaffold-based aglycones and tested their inhibitory activity against α-amylase and α-glucosidase. nih.gov One compound, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (compound 7 ), displayed significant inhibition of both enzymes, with IC50 values of 11 µM for α-amylase and 11.5 µM for α-glucosidase. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Reference |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivative 5a | Pancreatic α-amylase | - | -9.2 | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivative 5o | Pancreatic α-amylase | - | -9.1 | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivative 5n | Intestinal α-glucosidase | - | -9.9 | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivative 5e | Intestinal α-glucosidase | - | -9.6 | researchgate.net |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol (compound 7 ) | α-Amylase | 11 | - | nih.gov |

| α-Glucosidase | 11.5 | - | nih.gov |

Other Relevant Enzymatic Targets (e.g., Protein Kinases, Serine Proteases)

The benzoxazinone scaffold has also been investigated for its inhibitory effects on other classes of enzymes, including protein kinases and serine proteases.

More directly, substituted 4H-3,1-benzoxazin-4-ones have been identified as inhibitors of several serine proteases. nih.gov These compounds act as competitive, alternate substrate inhibitors. nih.gov Structure-activity relationship studies have shown that electron-withdrawing groups at position 2 enhance inhibitory activity by increasing the rate of acylation. nih.gov Furthermore, substitution at position 5 can hinder deacylation, thereby improving the inhibitory effect. nih.gov Specific benzoxazinone derivatives have been found to inhibit human leukocyte elastase, chymotrypsin, and thrombin. nih.gov Additionally, a series of 2-aryl-4H-3,1-benzoxazin-4-ones were synthesized and found to be inhibitors of the C1r serine protease, a component of the complement system. bohrium.com

Receptor Modulatory Investigations

In addition to enzyme inhibition, derivatives of this compound have been explored for their ability to modulate the activity of important physiological receptors.

Mineralocorticoid Receptor (MR) Antagonism

The mineralocorticoid receptor (MR) is a key player in the regulation of blood pressure and electrolyte balance. Antagonism of the MR is a validated therapeutic strategy for cardiovascular diseases such as hypertension and heart failure.

Several studies have identified benzoxazin-3-one (B8392483) derivatives as a novel class of potent and selective nonsteroidal MR antagonists. nih.govacs.org Starting from a high-throughput screening hit, researchers developed a series of compounds where a 1,2-diaryl framework was found to be crucial for high binding affinity. acs.org Through scaffold hopping and optimization, derivatives possessing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position of the benzoxazin-3-one core were identified as particularly potent and selective MR antagonists. nih.govacs.org

One such compound, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n ), demonstrated highly potent activity and good selectivity over other steroid hormone receptors. nih.govacs.org In preclinical models, this compound exhibited a significant antihypertensive effect. nih.govacs.org Further research led to the discovery of another potent MR antagonist, 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one (37a ), which also showed high in vitro potency, excellent selectivity, and favorable pharmacokinetic profiles. nih.gov

| Compound | Target Receptor | Activity | Reference |

| 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n ) | Mineralocorticoid Receptor (MR) | Potent and selective antagonist | nih.govacs.org |

| 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one (37a ) | Mineralocorticoid Receptor (MR) | Potent and selective antagonist | nih.gov |

G Protein-Coupled Receptor (GPCR) Interactions (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A/5-HT2A)

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as potent modulators of key G protein-coupled receptors (GPCRs) implicated in neuropsychiatric disorders. The GPCR family is the largest group of cell-surface receptors in humans and is involved in nearly every physiological process, making them critical drug development targets. unifi.it Research has specifically highlighted the interaction of these benzoxazinone derivatives with dopamine and serotonin receptors, which are central to the pathology of conditions like schizophrenia and depression. sigmaaldrich.commdpi.com

A notable derivative incorporating the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to act as a potent antagonist of the dopamine D2 receptor. sigmaaldrich.com In addition to its D2 receptor activity, this class of compounds also demonstrates significant inhibitory effects on serotonin reuptake, suggesting a dual-action mechanism that could be beneficial for treating depression. sigmaaldrich.com Further computational studies have identified a compound with this same core structure that exhibits strong activity against dopamine D2 receptors as well as serotonin 5-HT1A and 5-HT2A receptors. nih.gov This multi-receptor profile indicates potential as a lead compound for addressing complex neuropsychiatric conditions where modulation of multiple signaling pathways is desirable. nih.gov The therapeutic actions of atypical antipsychotic drugs, for instance, are often attributed to their ability to block 5-HT2A and D2 receptors while stimulating 5-HT1A receptors. mdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR-α and -γ) Agonism/Antagonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and carbohydrate metabolism. nih.gov The three main isotypes, PPAR-α, PPAR-β/δ, and PPAR-γ, serve as sensors for lipids and are targets for drugs used to treat metabolic disorders like type 2 diabetes mellitus and atherosclerosis. nih.gov Specifically, PPAR-α is involved in fatty acid uptake in the liver and heart, while PPAR-γ is highly expressed in adipose tissue, where it facilitates glucose and lipid uptake and improves insulin (B600854) sensitivity. nih.gov

Research has explored the potential of the benzoxazinone scaffold in modulating PPAR activity. Synthetic derivatives combining the 1,3-benzoxazinone core with a 2,4-thiazolidinedione (B21345) moiety have been synthesized and assessed for their ability to activate both PPAR-α and PPAR-γ. researchgate.net One such compound, DRF-2519, emerged as a potent dual PPAR activator, demonstrating significant improvements in lipid parameters in preclinical models. researchgate.net

Furthermore, computational docking studies have investigated benzoxazinone derivatives as potential PPAR-γ agonists. nih.gov These in silico analyses revealed that the benzoxazinone nucleus, particularly with N-alkyl chain substitutions, can bind effectively within the active site of the PPAR-γ receptor. nih.gov The binding is characterized by intermolecular hydrogen bond interactions with key amino acid residues such as Tyr473, Ser289, and His449. nih.gov One derivative featuring a methyl carboxypentyl side chain showed an enhanced binding affinity, with a Glide score of -14.54, which was superior to that of the co-crystallized reference agonist (-12.50), indicating a strong potential for PPAR-γ agonism. nih.gov

Cellular and Molecular Mechanistic Studies

Modulation of Inflammatory Pathways (e.g., NO Production, iNOS, COX-2 Expression, Nrf2-HO-1 Signaling)

Derivatives based on the 2H-1,4-benzoxazin-3(4H)-one structure have demonstrated significant anti-inflammatory properties by modulating key cellular signaling pathways. A primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. sigmaaldrich.com Nrf2 is a critical transcription factor that regulates the expression of antioxidant enzymes, protecting cells from oxidative stress and inflammation. christuniversity.in

In preclinical studies using lipopolysaccharide (LPS)-induced microglial cells, these benzoxazinone derivatives were shown to significantly activate the Nrf2-HO-1 pathway. sigmaaldrich.com This activation led to a reduction in LPS-induced production of reactive oxygen species (ROS) and a subsequent alleviation of microglial inflammation. sigmaaldrich.com Molecular docking analyses suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by its inhibitor, Keap1, thereby promoting its nuclear translocation and antioxidant response. sigmaaldrich.com The Nrf2/HO-1 pathway is recognized for its cytoprotective effects, and its activation by these compounds underscores their therapeutic potential in inflammation-related conditions. nih.gov

The cyclooxygenase-2 (COX-2) enzyme is another important target in inflammatory processes. mdpi.com While not directly demonstrated for the title compound, related pyrazolyl thiazolone hybrids have shown potent COX-2 inhibitory activities comparable to the standard drug celecoxib, suggesting that modulation of the COX pathway is a viable anti-inflammatory strategy for similar heterocyclic structures. nih.gov

Antimicrobial Spectrum and Mechanism of Action (e.g., Antibacterial, Antifungal)

The 1,4-benzoxazin-3-one core is a recognized pharmacophore in the development of antimicrobial agents. Derivatives of this scaffold have exhibited a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov

Antibacterial Activity: Propanolamine-containing 1,4-benzoxazin-3-one derivatives have shown notable antibacterial efficacy against several phytopathogenic bacteria. In one study, the derivative designated as 4n was particularly effective against Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo), with EC₅₀ values superior to commercial antibiotics like bismerthiazol (B1226852) and thiodiazole copper. Mechanistic studies involving scanning electron microscopy (SEM) of Xoo bacteria treated with compound 4n revealed significant damage to the bacterial cell walls. The observed corrugation and breakage of cells suggest that the antibacterial action proceeds via disruption of the cell envelope, leading to bacterial death.

Antifungal Activity: Several 1,4-benzoxazin-3-one derivatives have also been evaluated for their in vitro antifungal activities against a range of plant pathogenic fungi. nih.gov A series of derivatives incorporating an acylhydrazone moiety displayed moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.gov Specifically, compounds 5L and 5o from this series showed commendable activity against G. zeae, while compound 5q was effective against P. sasakii. nih.gov These findings indicate that the 1,4-benzoxazin-3-one skeleton is a promising framework for developing novel antifungal agents. nih.gov

Anticancer Modalities in Cell-Based Assays (e.g., Induction of Apoptosis, Cell Cycle Arrest, Autophagy)

The this compound scaffold and its derivatives have been extensively investigated for their anticancer potential, demonstrating activity through multiple cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of autophagy. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest: Derivatives incorporating a pyrrole (B145914) moiety have shown potent effects on cell cycle progression and apoptosis. A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, structurally related to the title compound, was found to block the cell cycle in the G2/M phase in human head and neck squamous cell carcinoma (HNSCC) cell lines. This cell cycle arrest was followed by the induction of apoptosis. Similarly, an anti-tubercular pyrrolyl benzohydrazide (B10538) derivative, C8, caused significant cell cycle arrest at the G2/M phase in A549 lung cancer cells and markedly increased the percentage of apoptotic cells. Another related benzoxazole (B165842) derivative, K313, induced moderate cell cycle arrest at the G0/G1 phase and mediated apoptosis through the activation of caspase-9 and caspase-3 in human B-cell leukemia and lymphoma cells.

Modulation of Autophagy: The role of autophagy in the anticancer activity of these compounds is complex. Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were found to induce autophagy in A549 lung cancer cells, contributing to their cell growth suppression. researchgate.net In contrast, studies on pyrrolo-1,5-benzoxazepines (PBOXs), which are structurally analogous, showed that while they induce autophagy, this process may act as a survival mechanism for cancer cells. nih.gov Inhibition of this protective autophagy was found to synergistically enhance PBOX-6-induced apoptosis in colon cancer cells. nih.gov Furthermore, the benzoxazole derivative K313 was found to block autophagic flux, leading to an accumulation of LC3-II and p62 proteins, suggesting that inhibiting autophagy can be a viable anticancer strategy for this class of compounds.

The table below summarizes the in vitro anticancer activity of selected 1,4-benzoxazine derivatives against various human cancer cell lines.

| Compound | Ar Group | IC₅₀ (μM) vs. A549 (Lung) | IC₅₀ (μM) vs. PC3 (Prostate) | IC₅₀ (μM) vs. HeLa (Cervical) | IC₅₀ (μM) vs. MCF-7 (Breast) |

| 4a | Phenyl | 15.31±7.62 | 20.14±10.11 | 22.42±11.23 | 25.14±12.61 |

| 4b | 4-Methylphenyl | 12.42±6.24 | 15.33±7.69 | 18.21±9.14 | 20.31±10.18 |

| 4c | 4-Methoxyphenyl | 10.14±5.09 | 12.47±6.26 | 15.62±7.83 | 18.42±9.24 |

| 4d | 4-Fluorophenyl | 8.24±4.14 | 10.11±5.07 | 12.31±6.17 | 15.24±7.64 |

| 4e | 4-Chlorophenyl | 6.13±3.08 | 8.24±4.14 | 10.14±5.09 | 12.33±6.18 |

| 4f | 4-Bromophenyl | 5.24±2.63 | 6.13±3.08 | 8.24±4.14 | 10.11±5.07 |

| 4g | 4-Nitrophenyl | 3.98±2.01 | 3.41±2.04 | 6.82±3.42 | 3.82±2.02 |

| Etoposide | Standard Drug | 5.74±0.37 | 4.62±0.29 | 2.11±0.024 | 3.21±0.17 |

Neuroprotective Effects in Preclinical Models

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its potential in the development of treatments for neurodegenerative diseases. sigmaaldrich.com The neuroprotective effects of derivatives from this class, particularly those containing a pyrrole moiety, are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. sigmaaldrich.com

In vitro studies on pyrrole-containing compounds have demonstrated significant neuroprotective and antioxidant effects in models of oxidative stress. These compounds showed low toxicity and strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM. The mechanism of neuroprotection is often linked to the mitigation of oxidative stress, which is a key factor in the pathogenesis of neurodegenerative disorders. Natural compounds with neuroprotective properties, such as berberine, often exert their effects through the activation of pathways like Nrf2/HO-1, which reduce oxidative stress and inflammation, and by promoting neuronal survival.

Furthermore, specific derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been designed as inhibitors of human acetylcholinesterase (hAChE). sigmaaldrich.com One such compound exhibited non-competitive inhibition of hAChE with a Kᵢ value of 20.2 ± 0.9 μM, indicating its potential as a therapeutic agent for Alzheimer's disease, where cholinergic deficits are a key feature. sigmaaldrich.com The ability of some neuroprotective agents to cross the blood-brain barrier is a critical advantage, allowing for direct action on the brain. Ranolazine, for example, has shown neuroprotective effects against scopolamine-induced dementia in rats through its antioxidative, anti-inflammatory, and anti-apoptotic actions, as well as by modulating the expression of proteins like BDNF and Tau.

Antioxidant Properties and Redox State Modulation

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable antioxidant properties and the ability to modulate the cellular redox state. Research indicates that these compounds can significantly reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov The mechanism underlying this antioxidant activity is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, 2H-1,4-benzoxazin-3(4H)-one derivatives enhance the cell's intrinsic antioxidant defenses, thereby mitigating oxidative stress. nih.gov

The pyrrole moiety, also present in the subject compound, is recognized for its contribution to antioxidant activity. farmaceut.orgresearchgate.net The presence of the pyrrole ring, often in combination with other pharmacophores like a hydrazide-hydrazone group, can lead to an increase in radical scavenging properties. researchgate.net Various pyrrole derivatives have been reported to possess antioxidant effects, which are often evaluated through their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. farmaceut.org The azomethine group within certain hydrazone derivatives of pyrrole is thought to contribute significantly to their potent antioxidant activity. farmaceut.org

While the general classes of 2H-1,4-benzoxazin-3(4H)-ones and pyrrole derivatives exhibit antioxidant potential, specific studies quantifying the radical scavenging activity and detailing the redox modulating effects of this compound are not extensively detailed in the currently available literature. However, the foundational chemistry of its constituent parts suggests a strong potential for such activities. nih.govfarmaceut.orgresearchgate.netnih.gov

In Vitro and In Vivo Preclinical Model Systems for Efficacy Assessment

The preclinical evaluation of this compound and its derivatives involves a variety of in vitro models to assess their biological activity and potential therapeutic applications. Cell line-based screening is a primary method to determine the cytotoxic and functional effects of these compounds.

For instance, derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been evaluated for their anti-inflammatory properties in microglial cell lines, such as BV-2 cells. nih.gov In these assays, the compounds are tested for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) following stimulation with agents like lipopolysaccharide (LPS). nih.gov The effect on the expression of inflammation-related enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also commonly assessed at both the transcriptional and protein levels. nih.gov

Furthermore, cytotoxicity is a critical parameter evaluated in various cell lines to establish a therapeutic window. For example, the effect of novel pyrrole hydrazones on the viability of cell lines like HepG2 has been assessed to determine their initial safety profile. farmaceut.org Similarly, the cytotoxicity of pyrrolo[3,4-d]pyridazinone derivatives has been tested on NHDF and THP-1 cell lines. nih.gov

Functional assays are also employed to investigate specific mechanisms of action. For example, cyclooxygenase (COX-1 and COX-2) inhibition assays are performed to understand the anti-inflammatory mechanism of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives. researchgate.net

The evaluation of this compound derivatives extends to in vivo and whole organism phenotypic assays to determine their efficacy in more complex biological systems.

Antifungal Activity Against Plant Pathogens:

A significant area of investigation for 1,4-benzoxazin-3(4H)-one derivatives is their potential as antifungal agents against plant pathogens. In vitro assays are conducted to screen for activity against a range of fungi. nih.govfrontiersin.org These assays typically involve measuring the inhibition of mycelial growth of pathogenic fungi on a solid medium containing the test compound. frontiersin.org

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown moderate to good antifungal activity against a variety of phytopathogenic fungi. nih.gov For example, some compounds completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹ in in vitro tests. nih.gov In vivo assays are also performed, such as testing against barley powdery mildew (Blumeria graminis), to confirm the protective effect of these compounds on host plants. nih.gov

The following table summarizes the in vitro antifungal activity of some 1,4-benzoxazin-3-one derivatives against various plant pathogens.

| Compound/Derivative | Fungal Species | Activity/Observation |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | Complete inhibition at 100 mg L⁻¹ |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum, Rhizoctonia solani | Complete inhibition at 100 mg L⁻¹ |

| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, Capsicum wilt | Moderate to good inhibitory activities |

Rodent Models for Specific Indications:

Acute toxicity tests in mice are also a crucial component of the preclinical evaluation to determine the safety profile of new compounds. For instance, such tests have been conducted for 2H-1,4-benzoxazin-3(4H)-one derivatives to establish their preliminary safety. nih.gov These models are essential for understanding the pharmacokinetic and pharmacodynamic properties of the compounds in a whole-animal system.

Future Research Directions and Translational Potential for 6 1h Pyrrol 1 Yl 2h 1,4 Benzoxazin 3 4h One Chemistry

Rational Design of Second-Generation Derivatives with Enhanced Potency and Selectivity

The development of second-generation derivatives of 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is a critical step toward unlocking its full therapeutic potential. The primary goal is to systematically modify the core structure to enhance biological potency against specific targets while improving selectivity to minimize off-target effects.

Future research should focus on a structured approach to understanding structure-activity relationships (SAR). This involves the synthesis of a focused library of analogues with systematic modifications to both the benzoxazinone (B8607429) and pyrrole (B145914) rings. For instance, substitution on the phenyl ring of the benzoxazinone core or on the pyrrole moiety could significantly influence binding affinity and selectivity for target proteins. nih.gov Optimization of a novel series of pyridazin-3-one antagonists, a related heterocyclic system, identified a lead candidate for cognitive disorders, demonstrating the power of this approach. researchgate.net

Key strategies for rational design include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity.

Scaffold Hopping: Altering the core scaffold while maintaining the essential pharmacophoric features to discover novel intellectual property and potentially improved properties.

Fragment-Based Growth: Attaching small chemical fragments to the core structure to explore and optimize interactions within a target's binding pocket.

These modifications can be guided by the target's three-dimensional structure, if known, to design derivatives that achieve optimal interactions with key amino acid residues. nih.gov

| Modification Site | Potential Substituents | Desired Outcome | Rationale |

|---|---|---|---|

| Benzene (B151609) Ring (C5, C7, C8 positions) | Halogens (F, Cl), Methoxy (-OCH3), Alkyl groups | Enhanced lipophilicity, altered electronic properties, improved metabolic stability | Modulates binding affinity and pharmacokinetic properties. nih.gov |

| Pyrrole Ring (C2, C3, C4, C5 positions) | Aryl groups, alkyl chains, polar functional groups | Increased target-specific interactions, improved selectivity | Targets specific residues in the binding pocket to enhance potency and reduce off-target binding. nih.gov |

| Lactam Nitrogen (N4 position) | Alkyl chains, functionalized side chains | Modulation of solubility and cell permeability | Can influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties. |

Exploration of Novel Synthetic Methodologies for Scalable Production

Translating a promising chemical scaffold from the laboratory to commercial application, whether in medicine or agriculture, requires efficient and scalable synthetic routes. While numerous methods exist for constructing benzoxazinone cores, often starting from anthranilic acids, future research must focus on developing methodologies suitable for large-scale manufacturing. nih.govmdpi.com

One highly relevant approach involves the active manganese dioxide-promoted cyclization of ortho-(1H-pyrrol-1-yl)aryl carboxylic acids, which directly leads to a fused pyrrolo-benzoxazinone system. nih.gov Further investigation into optimizing this reaction's conditions, exploring alternative and more sustainable oxidizing agents, and expanding its substrate scope is warranted.

Modern advancements in chemical synthesis offer promising avenues for scalable production:

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety especially for energetic reactions, and can be more easily scaled up. figshare.comresearchgate.net Developing a continuous flow process for the key cyclization step could significantly improve efficiency and reduce production costs. figshare.com

Integration of Advanced Computational and AI-Driven Drug Discovery Paradigms

The integration of artificial intelligence (AI) and advanced computational methods is revolutionizing pharmaceutical research and can significantly accelerate the development of derivatives based on the this compound scaffold. stmjournals.commultiperspectivesjournal.com These technologies can analyze vast datasets to identify patterns, predict molecular properties, and guide the design of more effective and safer compounds. mdpi.com

High-Throughput Virtual Screening (HTVS): AI models can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. researchgate.net This drastically reduces the number of compounds that need to be synthesized and tested in the lab.

Predictive Modeling: Machine learning algorithms can be trained to predict a molecule's biological activity, pharmacokinetic properties (ADMET), and potential toxicity based on its structure. mdpi.comnih.gov This allows for the in silico filtering of unpromising candidates early in the discovery process.

Generative Models: AI can design entirely new molecules with desired properties. multiperspectivesjournal.com By providing the model with a target profile, it can generate novel benzoxazinone derivatives optimized for potency, selectivity, and drug-like characteristics.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic interactions between a ligand and its target protein over time, providing crucial insights into binding stability and the mechanism of action. researchgate.net This understanding is vital for the rational design of second-generation inhibitors.

A recent study successfully used computational high-throughput screening to identify a novel benzoxazinone-containing compound as a dual inhibitor for EGFR/HER2 kinases in gastric tumors, validating the power of this approach. researchgate.net

Multi-Target Ligand Design and Polypharmacology Approaches

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.govresearchgate.net The traditional "one target, one molecule" approach has proven insufficient for treating such diseases effectively. plos.org Polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govnih.gov

The benzoxazinone scaffold is an excellent starting point for developing multi-target directed ligands (MTDLs). nih.gov A polypharmacology-driven study recently identified a benzoxazinone derivative, ZAK-I-57, as a potent multi-targeted agent for hepatocellular carcinoma, demonstrating the scaffold's suitability for this approach. nih.govnih.gov This compound was shown to modulate multiple oncogenic targets pivotal to the disease's pathogenesis. nih.gov

Future research on this compound should explore its potential as a fragment or core for MTDLs. By strategically adding or modifying functional groups, derivatives could be designed to interact with two or more distinct biological targets relevant to a specific disease. Computational methods, including molecular docking and network pharmacology, will be instrumental in identifying which targets to pursue and in designing ligands with the desired polypharmacological profile. nih.govplos.org

Applications in Agricultural Science and Crop Protection

Beyond human therapeutics, the benzoxazinone chemical class has well-established roots in agricultural science. Natural benzoxazinones, such as DIBOA and DIMBOA, are allelochemicals produced by grasses like maize, wheat, and rye to defend against insects, microbes, and competing plants. nih.govmdpi.comnih.gov This inherent biological activity makes the this compound scaffold a compelling candidate for the development of novel crop protection agents.

Future research in this area should focus on:

Herbicide Development: Benzoxazinones are known for their phytotoxic activity and have been explored as templates for natural herbicide models. nih.govresearchgate.net Recent work has shown that novel benzoxazinone derivatives can act as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme target for herbicides. nih.gov Derivatives of the title compound could be screened for herbicidal activity against common weeds, with a focus on achieving high efficacy and crop selectivity. nih.gov

Fungicide and Insecticide Discovery: The defensive role of natural benzoxazinoids suggests their potential as fungicides and insecticides. nih.govresearchgate.net Systematic screening of this compound and its analogues against major agricultural pests and pathogens is a logical next step.

Herbicide Safeners: Certain N-dichloroacetyl benzoxazine (B1645224) derivatives have been utilized as herbicide safeners, which are compounds that protect crops from injury by herbicides without reducing the herbicide's effectiveness against weeds. nih.gov The unique structure of this compound could be explored for this application, potentially leading to safer and more effective weed management systems.

Q & A

Q. What are the common synthetic routes for 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one, and what challenges arise in achieving high yields?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzoxazinone core. For example, describes analogous compounds synthesized via coupling reactions (e.g., acetylation of pyridazine intermediates) under reflux conditions with xylene or ethanol as solvents. Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the 6-position of the benzoxazine ring.

- Purification : Recrystallization from methanol or ethanol is often required to isolate the pure product, as side reactions may generate isomers or byproducts .

- Yield optimization : Reaction time and temperature must be carefully controlled; for instance, extended reflux (25–30 hours) is necessary for cyclization steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

- 1H/13C NMR : Critical for confirming substitution patterns. For example, in analogous benzoxazinone derivatives, aromatic protons in the pyrrole ring appear as distinct doublets (δ 6.5–7.5 ppm), while carbonyl carbons resonate at ~170 ppm in 13C NMR .

- GC/MS : Used to verify molecular ion peaks (e.g., m/z 219 for a related compound in ). Discrepancies in fragmentation patterns may indicate impurities, necessitating repeat purification via column chromatography .

- Elemental analysis : Cross-checking calculated vs. observed C/H/N percentages (e.g., 65.74% C vs. 65.69% observed) validates purity .

Q. What are the structural features of this compound that suggest potential biological activity?

The benzoxazinone core is known for its bioactivity, particularly in antifungal and antimicrobial contexts. The pyrrole moiety may enhance binding to enzymatic targets (e.g., cytochrome P450 or kinase inhibitors) due to its planar, electron-rich structure. Substituents at the 6-position (e.g., pyrrol-1-yl) can modulate solubility and target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., Candida albicans for antifungal studies) and control for solvent effects (e.g., DMSO concentration).

- Validate purity : Reanalyze compounds with HPLC (>95% purity threshold) and compare with published chromatograms .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., CYP450 inhibition) to confirm target engagement, as described in for related pyridazine derivatives .

Q. What strategies optimize the multi-step synthesis of this compound for scalability?

- Stepwise optimization : For example, highlights refluxing in xylene for 25–30 hours to achieve cyclization, but microwave-assisted synthesis could reduce time.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may improve efficiency.

- Solvent selection : Replace ethanol with greener solvents (e.g., 2-MeTHF) in recrystallization steps without compromising yield .

Q. How do substituents on the pyrrole ring influence the compound’s physicochemical properties?

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 (a sterol biosynthesis target). The pyrrole nitrogen may form hydrogen bonds with heme iron.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity to guide structural modifications .

Methodological Considerations

Q. How should researchers design experiments to assess stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.